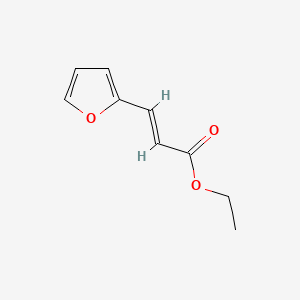

Ethyl 3-(2-furyl)acrylate

Description

Ethyl 3-(2-furyl)acrylate (CAS: 187269-42-7) is an α,β-unsaturated ester featuring a furan substituent at the β-position. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol. The compound is characterized by a planar, conjugated system due to the acrylate group and the aromatic furan ring, enabling applications in polymer chemistry, antimicrobial agent synthesis, and as a precursor for light stabilizers and luminophores . Its electron-withdrawing acrylate group modifies the electronic properties of the furan ring, influencing reactivity in cycloaddition reactions and photochemical transformations .

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZBTMXISMOMAE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; Sweet aroma | |

| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.090-1.096 | |

| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53282-12-5, 623-20-1 | |

| Record name | Ethyl (2E)-3-(2-furanyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53282-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2-furyl)acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(2-furyl)acrylate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053282125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-furanacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(2-furyl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL FURFURACRYLATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89NQL84I8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(2-furyl)acrylate can be synthesized through the Knoevenagel condensation reaction between 5-substituted-2-furaldehydes and malonic acid using piperidinium acetate as an acidic ionic liquid catalyst . The reaction is typically carried out under solvent-free conditions to afford good to excellent yields of the desired product. The crude compound is then purified by column chromatography over silica gel using chloroform as the eluent .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the esterification of 3-(2-furyl)acrylic acids using heterogeneous acid catalysts such as methanesulfonic acid on silica gel (MeSO3H/SiO2) . Additionally, dimethyl carbonate can be used as a sustainable reagent for base-catalyzed transesterification reactions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Substitution: The compound can participate in substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation is typically performed using hydrogen gas (H2) and Pd/C.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Furanones and other oxidized derivatives.

Reduction: Saturated esters and alcohols.

Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

Ethyl 3-(2-furyl)acrylate has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is employed as a flavoring agent in the food industry due to its pleasant aroma and taste.

Mechanism of Action

The mechanism of action of ethyl 3-(2-furyl)acrylate involves its interaction with molecular targets and pathways within biological systems. The furan ring and acrylate ester group contribute to its reactivity and ability to form covalent bonds with biomolecules. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Ethyl Cinnamate (Ethyl 3-Phenylacrylate)

- Structure : Ethyl cinnamate (C₁₁H₁₂O₂) replaces the 2-furyl group with a phenyl ring.

- Reactivity : Unlike Ethyl 3-(2-furyl)acrylate, ethyl cinnamate undergoes [2+2] photodimerization in solution or solid-state, yielding cyclobutane derivatives (e.g., truxillates) . This compound’s furan ring may instead participate in Diels-Alder reactions due to its diene character.

- Applications : Ethyl cinnamate is primarily used in fragrances and flavorings, whereas this compound is leveraged in functional polymers and antimicrobial agents .

Ethyl 3-(3,4-Dihydroxyphenyl)acrylate (Ethyl Caffeate)

- Structure : Features a catechol (3,4-dihydroxyphenyl) group instead of 2-furyl.

- Bioactivity : Ethyl caffeate exhibits significant antiviral properties, inhibiting HIV replication in vitro and modulating immune responses . In contrast, this compound’s bioactivity is less documented but includes antimicrobial applications .

- Stability: Ethyl caffeate’s phenolic hydroxyl groups make it prone to oxidation, whereas the furan ring in this compound offers greater stability under acidic conditions .

Ethyl 3-(5-Phenylfuran-2-yl)acrylate

Ethyl 3-(Furan-3-yl)acrylate

- Structure : Substitutes the 2-furyl group with a 3-furyl isomer.

- Reactivity : The 3-furyl group lacks the conjugation symmetry of the 2-furyl derivative, reducing its efficacy as a diene in Diels-Alder reactions. This positional isomerism significantly impacts synthetic utility .

Research Findings and Mechanistic Insights

- Photochemical Behavior: this compound undergoes E-Z isomerization in methanol under UV irradiation, similar to 3-(2-thienyl)acrylic acid . However, solid-state reactions yield photodimers, suggesting microenvironment-dependent reactivity .

- Synthetic Utility : this compound serves as a precursor for trifluoromethylated indole derivatives via reactions with electrophilic reagents like PhICF₃Cl, demonstrating its versatility in medicinal chemistry .

Biological Activity

Ethyl 3-(2-furyl)acrylate is a compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring, which imparts unique chemical properties. Its molecular formula is , and it exists as a viscous liquid with a boiling point of approximately 230-233 °C.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, particularly against various fungal strains. A related compound, propyl (E)-3-(furan-2-yl) acrylate, demonstrated significant antifungal activity against Candida species, suggesting that this compound may share similar properties .

- Minimum Inhibitory Concentrations (MICs) :

- Propyl (E)-3-(furan-2-yl) acrylate: 64 to 512 μg/mL

- Amphotericin B: 1 to 2 μg/mL

- Fluconazole: 32 to 256 μg/mL

This suggests that while this compound may not be as potent as established antifungals, it could have synergistic effects when combined with other antifungal agents.

2. Interaction with Biomolecules

Studies have shown that this compound can interact with various biomolecules, potentially influencing metabolic pathways. Its structural characteristics suggest possible applications in drug development, particularly in targeting carbohydrate metabolism.

Synthesis Methods

This compound can be synthesized through several methods, often involving the reaction of furaldehyde derivatives with malonic acid or other reagents under specific conditions. The synthesis can be performed under solvent-free conditions, enhancing its appeal in sustainable chemistry practices.

Case Study: Antifungal Activity Assessment

A study evaluated the antifungal effects of propyl (E)-3-(furan-2-yl) acrylate against Candida albicans and other species. The results indicated that this class of compounds could effectively inhibit fungal growth and promote morphological changes in fungal cells:

- Findings :

- Reduction in virulence structures such as pseudohyphae and blastoconidia.

- Potential for use in combination therapies to enhance efficacy against resistant strains.

The mechanism of action for this compound is still under investigation. Initial studies suggest that it may affect biochemical pathways related to carbohydrate metabolism and could serve as a precursor for developing new therapeutic agents.

Table 1: Comparison of Antifungal Activities

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| This compound | TBD | Moderate |

| Propyl (E)-3-(furan-2-yl) acrylate | 64-512 | High |

| Amphotericin B | 1-2 | Very High |

| Fluconazole | 32-256 | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.